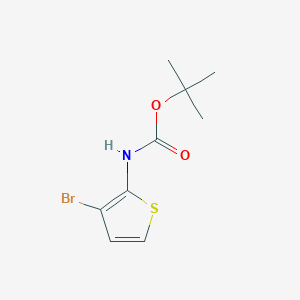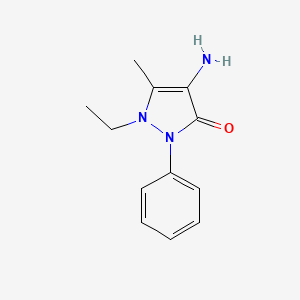![molecular formula C9H18N4O B1283970 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one CAS No. 104087-61-8](/img/structure/B1283970.png)
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one
Overview
Description
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one is a chemical compound with the molecular formula C9H18N4O It is a heterocyclic compound that contains both imidazolidinone and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one can be synthesized through a multi-step process. One common method involves the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine. This intermediate is then reacted with phosgene to produce 1-(2-chloroethyl)piperazine. Finally, the chloroethyl derivative is reacted with imidazolidin-2-one under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinone ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazolidinone ring.
Reduction: Saturated imidazolidinone derivatives.
Substitution: Alkylated or acylated derivatives of the piperazine moiety.
Scientific Research Applications
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine moiety is known to interact with various biological targets, while the imidazolidinone ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: An intermediate in the synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one.
1-(2-Chloroethyl)piperazine: Another intermediate in the synthetic pathway.
1-(2-Methacryloyloxyethyl)-2-imidazolidinone: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of piperazine and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c14-9-11-3-6-13(9)8-7-12-4-1-10-2-5-12/h10H,1-8H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVFKQKYSDYXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557447 | |
| Record name | 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104087-61-8 | |
| Record name | 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
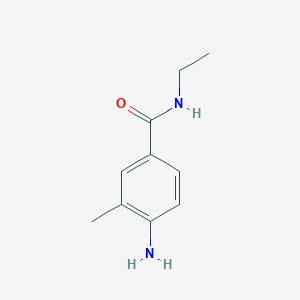
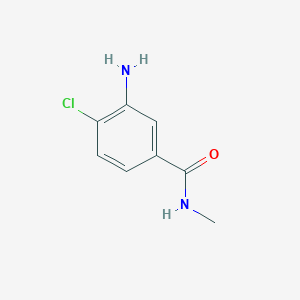
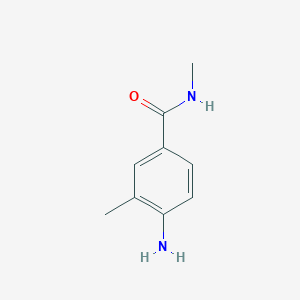
![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)
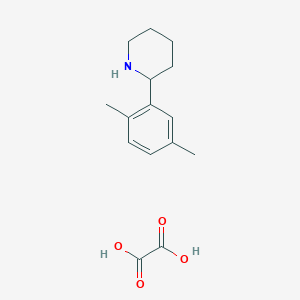
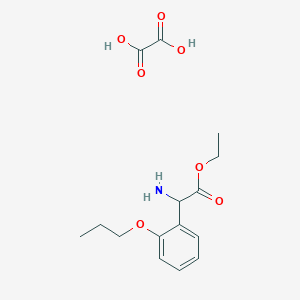
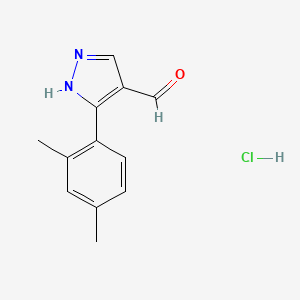
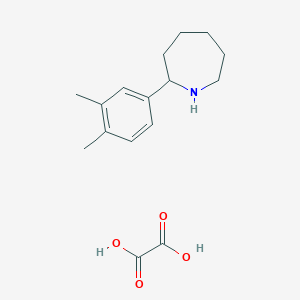
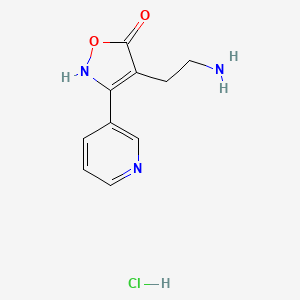
![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

